1-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one is an intriguing compound with significant potential applications in various fields. The structure of this molecule features a pyrrolidine ring with a hydroxymethyl group and a trifluoromethyl group, connected to a propenone moiety. Its unique molecular design lends itself to diverse chemical reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis generally begins with commercially available reagents such as 3-(trifluoromethyl)pyrrolidine and propenone derivatives.
Key Reactions: Common synthetic routes include nucleophilic addition, reduction, and functional group transformations.
Conditions: Reactions are often carried out under controlled temperature and pressure with specific catalysts or reagents to enhance yield and selectivity.
Industrial Production Methods
In industrial settings, the compound may be produced using:
Scale-Up Techniques: Optimization of reaction conditions, including temperature, pressure, and solvent selection, to ensure efficient large-scale production.
Continuous Flow Processes: Advanced methods like continuous flow chemistry can be employed to enhance the efficiency and safety of production.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various reactions:
Oxidation: Conversion of hydroxymethyl groups to aldehydes or carboxylic acids.
Reduction: Reduction of the propenone moiety to the corresponding alcohol.
Substitution: Nucleophilic or electrophilic substitutions at the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction processes.
Catalysts: For facilitating various transformations, including palladium or platinum-based catalysts.
Major Products
Reactions involving this compound typically yield:
Alcohols: From reduction.
Aldehydes/Carboxylic Acids: From oxidation.
Substituted Pyrrolidines: From substitution reactions.
Scientific Research Applications
1-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one finds applications across various scientific domains:
Chemistry: As a building block for synthesizing complex molecules.
Biology: In the study of enzyme interactions and biochemical pathways.
Medicine: Potential therapeutic agents targeting specific molecular pathways.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: Specific proteins or enzymes that it interacts with, potentially modifying their function.
Pathways: The trifluoromethyl group can enhance binding affinity and selectivity towards certain biological targets.
Comparison with Similar Compounds
Compared to other similar compounds, 1-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one stands out due to:
Unique Structural Features: The combination of a trifluoromethyl group with a pyrrolidine ring.
Reactivity: Higher reactivity due to the presence of both hydroxymethyl and propenone functionalities.
List of Similar Compounds
3-(Trifluoromethyl)pyrrolidine: A key precursor.
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one: Lacks the trifluoromethyl group.
Analogous compounds with varying substituents: Showing different reactivity and applications.
This compound offers a fascinating array of properties and applications, making it a valuable subject for further research and development. Curious about any specific applications or mechanisms?
Properties
IUPAC Name |
1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO2/c1-2-7(15)13-4-3-8(5-13,6-14)9(10,11)12/h2,14H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFNRLZTEUMMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)(CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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